Piericidin A is a natural product isolated from the culture broth of Streptomyces species, specifically Streptomyces mobaraensis []. It is classified as a polyketide and belongs to the piericidin group of antibiotics [, , , ]. Piericidin A is recognized for its potent inhibitory activity against mitochondrial complex I [, , , , ]. This property has led to its extensive use in scientific research, particularly in studies investigating mitochondrial function, electron transport chain, and related cellular processes [, , , , ].
Synthesis Analysis
The total synthesis of Piericidin A1 and its stereoisomer, Piericidin B1, has been achieved, unambiguously establishing the relative and absolute stereochemistry of these natural products []. The synthetic approach employs a convergent strategy enabling the creation of various analogues for structure-activity relationship studies.
An alternative total synthesis strategy employs propene as a synthetic linchpin to merge elaborated alkyne fragments, leading to the 1,3,6-triene motif of Piericidin A []. This method, demonstrating high atom economy, efficiently constructs complex frameworks from readily available alkyne substrates.
Synthesis of Piericidin analogues featuring a simplified aromatic ring using palladium-catalyzed cross-coupling and Julia coupling procedures [].
Synthesis of various Piericidin analogues, including 5-alkenyl-2,3-dimethoxy-4-hydroxy-6-methylpyridines (PS-IV) via intramolecular cyclization, to investigate structure-activity relationships [].
Substituted Pyridine Ring: The core structure is a 4-hydroxy-2,3-dimethoxy-5-methylpyridine ring [].
Stereochemistry: The absolute configurations at C-2 and C-3 of Acid III (a degradation product of Piericidin A diacetate) were determined as R and S, respectively, confirming the S configurations at C-9 and C-10 in Piericidin A [].
The precise configuration of the double bonds was established using UV and NMR spectroscopy [].
Mechanism of Action
Piericidin A exerts its primary biological effect by inhibiting mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain [, , , , , , , , ]. It competes with other complex I inhibitors like rotenone for the same binding site [].
Binding to Complex I: Piericidin A binds to a specific site within the NADH dehydrogenase segment of complex I, blocking electron transfer from NADH to ubiquinone [].
Specificity: Piericidin A exhibits higher specificity for complex I compared to rotenone, as its binding is more tenacious and washing with bovine serum albumin does not readily reverse its inhibitory effect [].
Interestingly, Piericidin A has also been reported to inhibit photosystem II in spinach, suggesting a potential effect on photosynthetic electron transport [, ].
Physical and Chemical Properties Analysis
Appearance: Yellowish oil []
Solubility: Soluble in organic solvents like acetone and ethyl acetate []
UV Spectroscopy: Exhibits characteristic absorption peaks due to its conjugated diene system and heteroaromatic ring [].
NMR Spectroscopy: 1H and 13C NMR spectra provide essential structural information, including the presence of a pyridine ring, methoxy groups, a hydroxyl group, and a long hydrocarbon side chain with olefinic bonds [, , , ].
Mass Spectrometry: Analysis by mass spectrometry aids in determining its molecular formula (C25H37-39NO4), characterizing fragmentation patterns, and confirming its structure [, , , , ].
Applications
Anticancer Activity: Piericidin A exhibits potent anti-proliferative activity against ACHN renal carcinoma cells, suggesting its potential as an anticancer agent [, ]. Studies indicate that Piericidin A may target peroxiredoxin 1 (PRDX1), leading to increased PRDX1 expression and subsequent cell apoptosis.
Quorum Sensing Inhibition: Piericidin A and its derivatives, such as 3'-rhamnopiericidin A1 and piericidin E, have shown inhibitory activity against quorum sensing in Chromobacterium violaceum CV026 []. This finding suggests potential applications in controlling bacterial virulence and biofilm formation.
Related Compounds
Piericidin A1
Compound Description: Piericidin A1 is a natural product isolated from various Streptomyces species. It is a potent inhibitor of mitochondrial complex I, binding to the same site as rotenone and disrupting electron transport. [, , , , , ] Piericidin A1 exhibits insecticidal activity and has been studied for its potential as an anti-cancer agent, particularly against multiple myeloma. [, , ] It has also been shown to inhibit the type III secretion system (T3SS) in Yersinia species, blocking needle assembly and preventing effector protein secretion. [, ]
Piericidin B
Compound Description: Piericidin B is a structurally similar compound to Piericidin A, produced by the same Streptomyces species. It exhibits insecticidal activity. []
Glucopiericidin A
Compound Description: Glucopiericidin A is a piericidin A1 derivative where a glucose molecule is attached to the hydroxyl group at the 10-position of the side chain. This glycosylated form exhibits stronger antimicrobial activity and lower toxicity in mice compared to Piericidin A1. [, ]
Glucopiericidin B
Compound Description: Glucopiericidin B is another glycosylated piericidin A1 derivative, with the glucose moiety attached to the hydroxyl group at the 3'-position of the side chain. It exhibits similar enhanced antimicrobial activity and reduced toxicity compared to the parent compound, Piericidin A1. []
Mer-A 2026B
Compound Description: Mer-A 2026B is a piericidin derivative isolated from a marine actinobacterium. It demonstrates potent inhibitory activity against the Yersinia pseudotuberculosis type III secretion system (T3SS), similar to Piericidin A1. []
3'-Rhamnopiericidin A1
Compound Description: This piericidin derivative features a rhamnose sugar attached to the 3'-position of the side chain. It is a novel piericidin antibiotic isolated from Streptomyces sp. SN-198. []
7-Demethylpiericidin A1
Compound Description: 7-Demethylpiericidin A1 is a novel piericidin analog lacking a methyl group at the 7-position of the core pyridine ring. It is isolated from Streptomyces sp. SN-198 and shows antibiotic activity. []
7-Demethyl-3'-Rhamnopiericidin A1
Compound Description: This compound combines the features of both 7-Demethylpiericidin A1 and 3'-Rhamnopiericidin A1, lacking the 7-methyl group and bearing a rhamnose sugar at the 3'-position. It is a novel piericidin antibiotic isolated from Streptomyces sp. SN-198. []
Demethyl-piericidin
Compound Description: This piericidin analog lacks a specific methyl group, though the exact position is not specified in the provided abstract. It is produced by a genetically engineered strain of Streptomyces piomogeues var. Hangzhouwanensis where the methyltransferase gene pieB2 has been disrupted. Demethyl-piericidin exhibits attractive biological activities comparable to piericidin A1. []
IT-143-A and IT-143-B
Compound Description: IT-143-A and IT-143-B are novel piericidin antibiotics isolated from Streptomyces sp. IT-143. []
Iakyricidins A-D
Compound Description: Iakyricidins A-D are piericidin analogs isolated from the mangrove sediment-derived strain Streptomyces iakyrus SCSIO NS104. Iakyricidin A represents the first naturally occurring piericidin derivative containing a carbonyl group. Iakyricidins B-D possess a novel cyclic skeleton formed by cyclization of the branched side chain. []
Ubiquinone
Compound Description: Ubiquinone, also known as coenzyme Q10, is a naturally occurring lipid-soluble molecule essential for electron transport in the mitochondrial respiratory chain. [, ]
Rotenone
Compound Description: Rotenone is a naturally occurring isoflavonoid and a known mitochondrial complex I inhibitor, similar to Piericidin A. [, , , , , ] It is commonly used as a pesticide and insecticide.
Amytal
Compound Description: Amytal, also known as amobarbital, is a barbiturate drug that acts as a central nervous system depressant. It is also known to inhibit mitochondrial complex I. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ripretinib is a kinase inhibitor used for the treatment of advanced gastrointestinal stromal tumor (GIST) that has not adequately responded to other kinase inhibitors such as [sunitinib] and [imatinib]. Ripretinib, also known as Qinlock, is manufactured by Deciphera Pharmaceuticals and was initially approved by the FDA on May 15, 2020. It is the first drug approved as a fourth-line therapy in the specific setting of prior treatment with a minimum of 3 other kinase inhibitors. Ripretinib is a Kinase Inhibitor. The mechanism of action of ripretinib is as a Stem Cell Factor (KIT) Receptor Inhibitor, and Platelet-derived Growth Factor alpha Receptor Inhibitor, and Cytochrome P450 2C8 Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Ripretinib is a multikinase inhibitor that is used to treat refractory forms of advanced gastrointestinal stromal tumors. Serum aminotransferase elevations occur in a small proportion of patients treated with ripretinib, but episodes of clinically apparent liver injury with jaundice have not been reported with its use. Ripretinib is an orally bioavailable switch pocket control inhibitor of wild-type and mutated forms of the tumor-associated antigens (TAA) mast/stem cell factor receptor (SCFR) KIT and platelet-derived growth factor receptor alpha (PDGFR-alpha; PDGFRa), with potential antineoplastic activity. Upon oral administration, ripretinib targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. This abrogates KIT/PDGFRa-mediated tumor cell signaling and prevents proliferation in KIT/PDGFRa-driven cancers. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2; KDR), angiopoietin-1 receptor (TIE2; TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS; CSF1R), thereby further inhibiting tumor cell growth. KIT and PDGFRa are tyrosine kinase receptors that are upregulated or mutated in a variety of cancer cell types; mutated forms play a key role in the regulation of tumor cell proliferation and resistance to chemotherapy.
S-17092 is a drug which acts as a selective inhibitor of the enzyme prolyl endopeptidase. This enzyme is involved in the metabolic breakdown of a number of neuropeptide neurotransmitters in the brain, nd so inhibiting the action of the enzyme increases the activity of these neuropeptides. This produces nootropic effects which make S-17092 a promising and novel treatment for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
S18-000003 is a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor with IC50 = 30 nM. S18-000003 inhibited IL-17 production in the skin of IL-23-treated mice by oral administration.